molecular formula C19H16Br2N4OS B453873 N-(2-bromo-4-methylphenyl)-N'-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea

N-(2-bromo-4-methylphenyl)-N'-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea

Cat. No.: B453873
M. Wt: 508.2g/mol
InChI Key: YXOJZLIZTBMRLH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is a complex organic compound that features a thiourea backbone with various substituents, including bromine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-methylphenyl isothiocyanate with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is not fully understood but is believed to involve interactions with specific molecular targets. The presence of bromine atoms and the thiourea moiety may allow the compound to interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
  • N-(2-chloro-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
  • N-(2-bromo-4-methylphenyl)-N’-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoyl}thiourea

Uniqueness: The unique combination of bromine atoms and the pyrazole ring in N-(2-bromo-4-methylphenyl)-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea distinguishes it from similar compounds

Properties

Molecular Formula

C19H16Br2N4OS

Molecular Weight

508.2g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H16Br2N4OS/c1-12-2-7-17(16(21)8-12)23-19(27)24-18(26)14-5-3-13(4-6-14)10-25-11-15(20)9-22-25/h2-9,11H,10H2,1H3,(H2,23,24,26,27)

InChI Key

YXOJZLIZTBMRLH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br

Origin of Product

United States

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